Pure CAR Antagonism vs. Partial Agonism: Functional Selectivity Driven by 4-Bromo Substitution
In a direct comparative TR-FRET assay, 2-(4-bromophenyl)quinazoline-4(3H)-thione (7l) exhibits pure antagonistic activity at the human constitutive androstane receptor (CAR) with no detectable agonistic or inverse agonistic effects [1]. This contrasts sharply with the 2-(3-methylphenyl)quinazolinone analog (7d), which functions as a partial agonist with an EC50 of 0.055 μM [1]. The 4-bromophenyl substitution thus converts a partial agonist scaffold into a clean antagonist tool compound, offering a distinct functional profile for receptor modulation studies.
| Evidence Dimension | Functional activity at human CAR (NR1I3) |
|---|---|
| Target Compound Data | Pure antagonist (no agonism or inverse agonism detected) |
| Comparator Or Baseline | 2-(3-Methylphenyl)quinazolinone (7d): partial agonist, EC50 = 0.055 μM |
| Quantified Difference | Complete inversion of functional activity from agonist (EC50 = 0.055 μM) to pure antagonist |
| Conditions | In vitro TR-FRET assay with recombinant CAR ligand-binding domain (LBD) |
Why This Matters
This functional switch enables unambiguous dissection of CAR antagonism in xenobiotic detoxification studies without confounding agonistic background.
- [1] Brožová ZR, Dušek J, Palša N, et al. 2-Substituted quinazolines: Partial agonistic and antagonistic ligands of the constitutive androstane receptor (CAR). Eur J Med Chem. 2023;259:115632. View Source
